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Compound of Interest

Compound Name: CCT241533

Cat. No.: B560082 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of CCT241533, a potent and selective inhibitor of

Checkpoint Kinase 2 (CHK2). It details the compound's mechanism of action, its modulatory

effects on apoptosis, particularly in combination with other anti-cancer agents, and provides

comprehensive experimental data and protocols derived from key studies.

Introduction to CCT241533
CCT241533 is a highly selective, ATP-competitive small molecule inhibitor of CHK2, a critical

serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2] CHK2 is a key

transducer kinase activated by Ataxia Telangiectasia Mutated (ATM) kinase in response to DNA

double-strand breaks (DSBs).[2][3] Once activated, CHK2 phosphorylates a variety of

downstream substrates that orchestrate cellular responses including cell cycle arrest, DNA

repair, and apoptosis.[2][4] Given its central role in genomic integrity, CHK2 has been

investigated as a therapeutic target. CCT241533 was developed as a tool to probe the function

of CHK2 and as a potential therapeutic agent.[2]

Core Mechanism of Action
CCT241533 functions by binding to the ATP pocket of CHK2, preventing the phosphorylation of

its substrates.[2][4] X-ray crystallography has confirmed this binding mode.[4][5] The inhibition

is potent, with an in-vitro IC50 of 3 nM and a Ki of 1.16 nM.[1][6] The compound demonstrates

significant selectivity for CHK2 over the related kinase CHK1 (IC50 = 245 nM), with
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approximately 80-fold greater potency for CHK2.[4][7] In cellular contexts, CCT241533
effectively blocks CHK2 activity following DNA damage, which is demonstrated by the inhibition

of CHK2 autophosphorylation at Serine 516 (S516) and the prevention of downstream target

modulation, such as HDMX degradation.[4][5][6]

CCT241533's Effect on Apoptosis
The primary effect of CCT241533 on apoptosis is not as a direct inducer, but as a modulator,

with its impact being highly dependent on the cellular p53 status and the presence of co-

administered therapies.

A key finding is that CCT241533 significantly enhances the cytotoxic and apoptotic effects of

Poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, in p53-defective cancer

cells.[4][5][8] PARP inhibitors trap PARP on DNA, leading to the formation of DSBs during

replication.[4] These DSBs trigger the activation of the ATM-CHK2 pathway.[4] In p53-deficient

cells, the inhibition of an active CHK2 by CCT241533 appears to impair DNA repair pathways

like homologous recombination, leading to an accumulation of lethal DNA damage and a

subsequent increase in apoptosis.[4] This synergistic effect suggests a promising therapeutic

strategy for p53-mutant cancers.[4][8]

In contrast to its effects with PARP inhibitors, CCT241533 does not potentiate the cytotoxicity

of various genotoxic agents, including bleomycin, etoposide, and doxorubicin, in several tested

cancer cell lines.[4][5][8]

In cells with a functional p53 pathway, CHK2 acts as an upstream activator of p53-dependent

apoptosis following DNA damage.[3][4] Consequently, the inhibition of CHK2 by CCT241533 in

this context can protect p53 wild-type cells from apoptosis induced by genotoxic stress.[4] This

has been observed in mouse thymocytes protected from radiation-induced apoptosis.[7] This

differential effect could potentially widen the therapeutic window by protecting normal tissues

during cancer therapy.[4]

Quantitative Data Summary
The following tables summarize the key quantitative data regarding CCT241533's potency and

cellular effects.

Table 1: In Vitro Potency and Selectivity of CCT241533

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4948722/
https://www.chemicalprobes.org/cct241533
https://www.benchchem.com/product/b560082?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4948722/
https://pubmed.ncbi.nlm.nih.gov/21239475/
https://www.medchemexpress.com/cct241533.html
https://www.benchchem.com/product/b560082?utm_src=pdf-body
https://www.benchchem.com/product/b560082?utm_src=pdf-body
https://www.benchchem.com/product/b560082?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4948722/
https://pubmed.ncbi.nlm.nih.gov/21239475/
https://www.researchgate.net/figure/Effect-of-Bleomycin-treatments-on-CHK2-activation-and-cell-cycle-distribution-A-HT-29_fig3_49759818
https://pmc.ncbi.nlm.nih.gov/articles/PMC4948722/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4948722/
https://www.benchchem.com/product/b560082?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4948722/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4948722/
https://www.researchgate.net/figure/Effect-of-Bleomycin-treatments-on-CHK2-activation-and-cell-cycle-distribution-A-HT-29_fig3_49759818
https://www.benchchem.com/product/b560082?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4948722/
https://pubmed.ncbi.nlm.nih.gov/21239475/
https://www.researchgate.net/figure/Effect-of-Bleomycin-treatments-on-CHK2-activation-and-cell-cycle-distribution-A-HT-29_fig3_49759818
https://aacrjournals.org/mcr/article/19/8/1350/672929/CHK2-Inhibition-Provides-a-Strategy-to-Suppress
https://pmc.ncbi.nlm.nih.gov/articles/PMC4948722/
https://www.benchchem.com/product/b560082?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4948722/
https://www.chemicalprobes.org/cct241533
https://pmc.ncbi.nlm.nih.gov/articles/PMC4948722/
https://www.benchchem.com/product/b560082?utm_src=pdf-body
https://www.benchchem.com/product/b560082?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Parameter Value Reference

CHK2 IC50 3 nM [1][4][6]

CHK2 Ki 1.16 nM [1][6][7]

| CHK1 | IC50 | 245 nM |[4][7] |

Table 2: Growth Inhibitory Effects of CCT241533 (Single Agent)

Cell Line Cancer Type p53 Status GI50 (µM) Reference

HT-29 Colon Defective 1.7 [4][6]

HeLa Cervical Defective 2.2 [4][6]

| MCF-7 | Breast | Wild-Type | 5.1 |[4][6] |

Table 3: Potentiation of PARP Inhibitor Cytotoxicity by CCT241533

Cell Line PARP Inhibitor
Potentiation Index
(PI)*

Reference

HeLa AG14447 3.0 [4]

HT-29 AG14447 1.9 [4]

HeLa Olaparib 4.0 [4]

*Potentiation Index (PI) is the ratio of the GI50 for the PARP inhibitor alone to the GI50 for the

PARP inhibitor in combination with CCT241533. A PI > 1 indicates potentiation.[6]

Table 4: Effect of CCT241533 and Olaparib on Apoptosis in HeLa Cells
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Treatment Apoptotic Cells (%) Reference

Vehicle Control ~5 [4]

CCT241533 alone ~7 [4]

Olaparib alone ~10 [4]

| CCT241533 + Olaparib | ~25 |[4] |

Signaling Pathways and Workflows
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Diagram 1: The ATM-CHK2 DNA damage response pathway.
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Diagram 2: CCT241533 potentiates PARPi-induced apoptosis.
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Diagram 3: Workflow for Annexin V apoptosis assay.
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Experimental Protocols
Cell Lines: HT-29, HeLa, and MCF-7 cells are maintained in appropriate culture medium

supplemented with 10% Fetal Bovine Serum and antibiotics.[4]

Cytotoxicity Measurement (SRB Assay): Cells are seeded in 96-well plates and allowed to

attach overnight. They are then treated with a range of concentrations of CCT241533, a

genotoxic agent, or a PARP inhibitor, alone or in combination.[6] After a 96-hour incubation

period, cells are fixed with trichloroacetic acid, washed, and stained with Sulforhodamine B

(SRB) dye.[4] The dye is solubilized, and absorbance is read at 564 nm to determine cell

density. The GI50 (concentration causing 50% growth inhibition) is calculated from dose-

response curves.[4]

Cell Lysis: Cells are treated with a DNA-damaging agent (e.g., 50 µM etoposide) with or

without CCT241533 for a specified time (e.g., 5 hours).[4] Cells are then harvested and lysed

in a suitable buffer containing protease and phosphatase inhibitors.

Protein Quantification and Electrophoresis: Protein concentration is determined using a BCA

or Bradford assay. Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and

transferred to a PVDF membrane.

Immunoblotting: Membranes are blocked and then incubated overnight with primary

antibodies against total CHK2, phospho-CHK2 (S516), phospho-CHK2 (T68), or other

targets of interest (e.g., HDMX).[4] After washing, membranes are incubated with HRP-

conjugated secondary antibodies.

Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection

system. GAPDH is typically used as a loading control.[4]

Cell Treatment and Collection: HeLa cells are treated with CCT241533 and/or olaparib for

48-72 hours. Both floating and adherent cells are collected.[4]

Staining: Cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer.

Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's

protocol.
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Flow Cytometry: The stained cells are incubated in the dark for 15 minutes at room

temperature and then immediately analyzed on a flow cytometer.[4] Annexin V-positive, PI-

negative cells are quantified as early apoptotic, while Annexin V-positive, PI-positive cells

represent late apoptotic or necrotic cells.

Conclusion
CCT241533 is a well-characterized, potent, and selective CHK2 inhibitor. Its effect on

apoptosis is context-dependent, highlighting the complexity of the DNA damage response

network. While it does not induce apoptosis directly, its ability to dramatically sensitize p53-

deficient cancer cells to PARP inhibitors marks a significant finding.[4] This synergy provides a

strong rationale for the clinical investigation of combining CHK2 and PARP inhibitors as a

targeted therapy for cancers harboring p53 mutations.[4][8] Further research should focus on

elucidating the precise molecular mechanisms of this synthetic lethality and identifying

predictive biomarkers to guide patient selection.
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To cite this document: BenchChem. [CCT241533: A Technical Guide to its Apoptotic Effects
and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560082#cct241533-s-effect-on-apoptosis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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